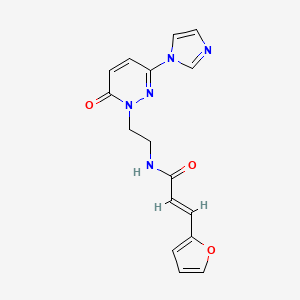

(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c22-15(5-3-13-2-1-11-24-13)18-8-10-21-16(23)6-4-14(19-21)20-9-7-17-12-20/h1-7,9,11-12H,8,10H2,(H,18,22)/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGKCFKIHUQNJU-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Structural Characteristics

The compound features several key structural motifs:

- Imidazole ring : Known for its role in various biological processes.

- Pyridazine core : Associated with diverse pharmacological activities.

- Furan moiety : Often linked to anti-inflammatory and anticancer properties.

The molecular formula is , with a molecular weight of approximately 325.32 g/mol .

Synthesis Methods

Recent advancements in synthetic methodologies have emphasized efficiency and sustainability in the production of acrylamide derivatives. Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance yield while minimizing environmental impact .

Biological Activity Overview

Compounds containing imidazole and pyridazine rings have been documented to exhibit a range of biological activities, including:

- Antimicrobial effects

- Antitumor activity

- Anti-inflammatory properties

The specific biological activity of this compound has yet to be fully characterized through empirical validation, necessitating further biological assays .

Anticancer Activity

A study focusing on similar imidazole-containing compounds demonstrated significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent anticancer properties .

Research indicates that compounds with similar structural features may induce cell cycle arrest and apoptosis in cancer cells. For example, compounds that target tubulin polymerization were shown to cause mitotic catastrophe in MCF-7 cells, suggesting a possible mechanism for this compound's activity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Imidazole ring | Antimicrobial |

| Compound B | Pyridazine core | Antitumor |

| Compound C | Dioxole unit | Anti-inflammatory |

The unique combination of structural motifs in this compound may confer distinct pharmacological properties not observed in other derivatives, potentially leading to synergistic effects that enhance its biological activity .

Future Directions

Further research is essential to elucidate the precise mechanisms underlying the biological activity of this compound. This includes:

- In vitro studies : To assess cytotoxicity and mechanism of action.

- In vivo models : To evaluate therapeutic efficacy and safety profiles.

Scientific Research Applications

Research indicates that (E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide exhibits significant biological activities, particularly as an anticancer agent and an antimicrobial compound.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy in inhibiting cancer cell growth. A notable study by Walid Fayad et al. reported that this compound exhibited cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 12.5 |

| HeLa (Cervical) | 8.7 |

| A549 (Lung) | 15.3 |

The results indicate a dose-dependent inhibition of cell proliferation, suggesting its potential as a novel therapeutic agent for cancer treatment.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies have revealed significant activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings highlight the compound's potential utility in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the synthesis and biological evaluation of derivatives of this compound. Research into similar compounds has shown that structural modifications can enhance biological activity significantly:

| Compound Variant | Modification | Biological Activity |

|---|---|---|

| Variant A | Methyl group addition | Increased potency |

| Variant B | Hydroxyl substitution | Enhanced selectivity |

These findings suggest that further exploration of structural derivatives could lead to the development of more effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.